molecular formula C8H6ClN3OS B298479 N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide

Cat. No. B298479
M. Wt: 227.67 g/mol
InChI Key: GVZXOWCQWISPKT-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide, also known as CTMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMCH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 284.76 g/mol.

Mechanism of Action

The mechanism of action of N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in neurotransmission. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce oxidative stress and DNA damage in cells, leading to cell death. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide has several advantages as a research tool, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with metal ions. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide. One area of interest is the development of this compound-based materials with novel properties, such as fluorescence and conductivity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and fungal infections. Finally, the development of new synthetic methods for this compound and its derivatives could lead to improved yields and lower costs, making it more accessible for research and industrial applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound, but its unique structure and properties make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide involves the condensation reaction between 5-chlorothiophene-2-carboxaldehyde and 2-cyanoacetohydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-cyanoacetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with interesting properties, such as fluorescence and conductivity. In analytical chemistry, this compound has been employed as a derivatizing agent for the determination of various analytes, such as amino acids and carbohydrates.

properties

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C8H6ClN3OS/c9-7-2-1-6(14-7)5-11-12-8(13)3-4-10/h1-2,5H,3H2,(H,12,13)/b11-5+

InChI Key

GVZXOWCQWISPKT-VZUCSPMQSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=N/NC(=O)CC#N

SMILES

C1=C(SC(=C1)Cl)C=NNC(=O)CC#N

Canonical SMILES

C1=C(SC(=C1)Cl)C=NNC(=O)CC#N

Origin of Product

United States

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